6-methyl-2-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
6-methyl-2-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound that features a naphthyridine core, a trifluoromethyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. . The sulfanyl linkage is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthyridine core can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced naphthyridine derivatives, and various substituted analogs.
Scientific Research Applications
6-methyl-2-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making it useful in the design of advanced materials.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-methyl-2-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the naphthyridine core can interact with nucleic acids or proteins. The sulfanyl linkage may also play a role in modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Known for its role in regulating central inflammation.
2,6-dichloro-4-(trifluoromethyl)aniline: Used in the synthesis of various heterocyclic compounds.
Uniqueness
6-methyl-2-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to its combination of a naphthyridine core, trifluoromethyl group, and sulfanyl linkage. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3S/c1-24-7-6-16-14(10-24)8-13(9-22)17(23-16)25-11-12-4-2-3-5-15(12)18(19,20)21/h2-5,8H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKMUEVMKZQWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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